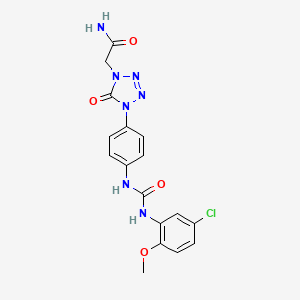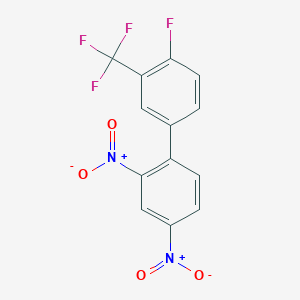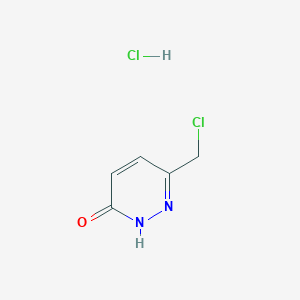![molecular formula C19H15N3O4 B2979112 N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1207020-43-6](/img/structure/B2979112.png)
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that consists of multiple aromatic rings and functional groups. This compound is intriguing to chemists and researchers due to its potential applications in various scientific fields. It has a sophisticated structure that combines pyridazine, phenyl, and dioxole components, making it a subject of interest for synthetic chemists and pharmacologists alike.
準備方法
Synthetic Routes and Reaction Conditions: To synthesize N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide, a multi-step synthetic route is typically required. This often involves:
Synthesis of the pyridazine component : Starting with a methyl-substituted pyridazine through nitration, reduction, and subsequent functional group manipulations.
Formation of the benzo[d][1,3]dioxole core : Constructing this moiety via cyclization reactions using suitable reagents and catalysts.
Coupling and Final Condensation : Connecting the synthesized subunits through coupling reactions (e.g., Suzuki coupling) and final condensation to form the amide bond under specific conditions (such as using dehydrating agents or catalysts to drive the reaction to completion).
Industrial Production Methods: Industrial-scale production of this compound would involve optimizing the lab-scale synthetic route to ensure cost-effectiveness, yield, and purity. Large-scale reactors and continuous flow systems might be utilized to enhance the efficiency of each reaction step.
化学反応の分析
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation : It can be oxidized at specific positions, particularly on the aromatic rings, using agents like permanganate or chromium trioxide.
Reduction : It can be reduced at the amide or aromatic sites using reagents like lithium aluminium hydride or hydrogen gas in the presence of a catalyst.
Substitution : Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the amide group, using reagents such as alkyl halides or nucleophiles.
Common Reagents and Conditions:
Oxidation : Chromium trioxide, potassium permanganate, oxygen in presence of a catalyst.
Reduction : Lithium aluminium hydride, hydrogen gas with catalysts like palladium on carbon.
Substitution : Alkyl halides, various nucleophiles, and electrophiles under appropriate conditions like heat or light.
Major Products: The major products from these reactions include oxidized derivatives, reduced forms, and substituted derivatives depending on the functional group and reaction conditions applied.
科学的研究の応用
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry : It is used as an intermediate in the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology : Studied for its potential bioactive properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine : Investigated as a potential lead compound for drug development due to its structural diversity and potential therapeutic properties.
Industry : Used in the development of novel materials and catalysts.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. Its effects can be attributed to the modulation of biological pathways, inhibition of enzyme activities, or binding to specific receptors. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
類似化合物との比較
Comparison with Other Similar Compounds: N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of structural elements. Similar compounds might include:
Benzodioxole derivatives : Known for their various bioactivities and applications.
Pyridazine-based compounds : Often studied for their medicinal properties.
Amide-linked aromatic compounds : Widely used in drug design and materials science.
Similar Compounds List:
4-((6-methylpyridazin-3-yl)oxy)benzaldehyde
Benzo[d][1,3]dioxole-5-carboxylic acid
N-(4-((6-chloropyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Each of these compounds shares structural similarities but varies in specific substituents or functional groups
特性
IUPAC Name |
N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-12-2-9-18(22-21-12)26-15-6-4-14(5-7-15)20-19(23)13-3-8-16-17(10-13)25-11-24-16/h2-10H,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYKYUBXEROVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2979029.png)
![1-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2979030.png)
![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2979032.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2979034.png)
![8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2979035.png)
![N-benzyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2979037.png)
![N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2979038.png)
![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B2979040.png)

![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2979042.png)


![2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2979051.png)

